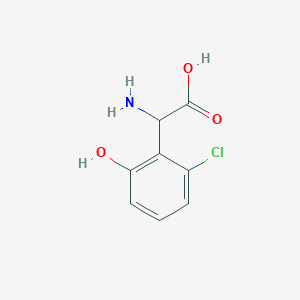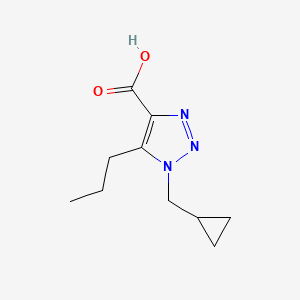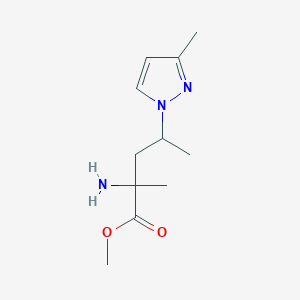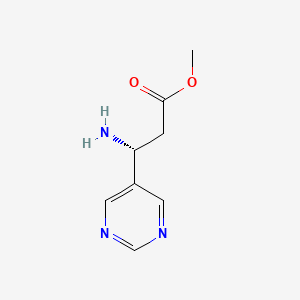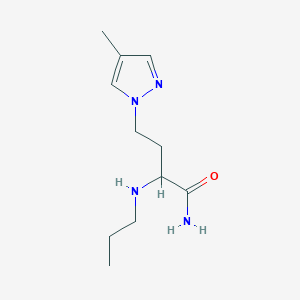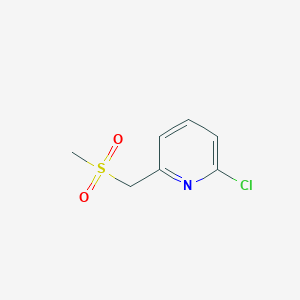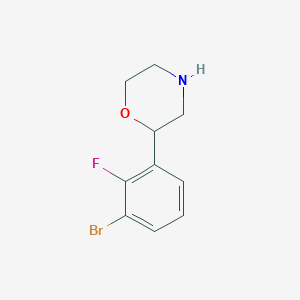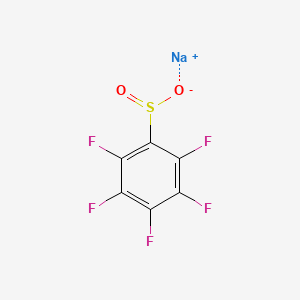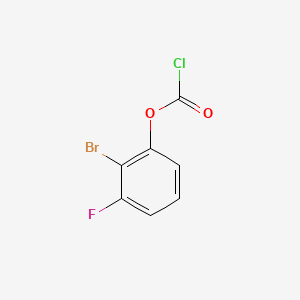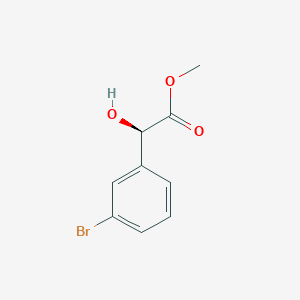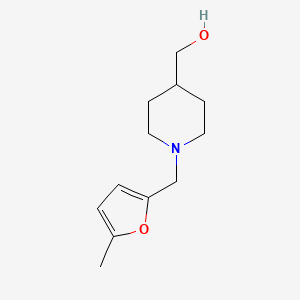
(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol: is a chemical compound that features a piperidine ring substituted with a methanol group and a methylfuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol typically involves the reaction of 5-methylfurfural with piperidine derivatives under controlled conditions. The reaction may proceed through a series of steps including nucleophilic addition, reduction, and functional group transformations .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the methanol group to a methyl group or other reduced forms.
Substitution: The piperidine ring and furan moiety can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups onto the piperidine ring or furan moiety .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations .
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as antimicrobial or anti-inflammatory effects .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act on specific biological targets, offering new avenues for treatment .
Industry: The compound’s versatility in chemical reactions makes it valuable in industrial applications, including the production of pharmaceuticals and fine chemicals .
Wirkmechanismus
The mechanism by which (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The specific pathways and targets depend on the compound’s structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
4-Piperidinemethanol: Shares the piperidine and methanol moieties but lacks the furan ring.
N-(piperidine-4-yl)benzamide: Contains a piperidine ring but with a benzamide group instead of the furan moiety.
Uniqueness: The presence of the 5-methylfuran moiety in (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H19NO2 |
|---|---|
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C12H19NO2/c1-10-2-3-12(15-10)8-13-6-4-11(9-14)5-7-13/h2-3,11,14H,4-9H2,1H3 |
InChI-Schlüssel |
VEGIYWXSALCZOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CN2CCC(CC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



